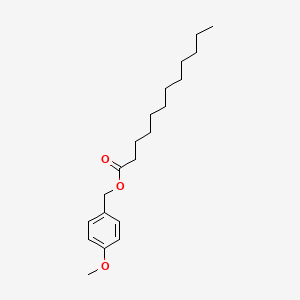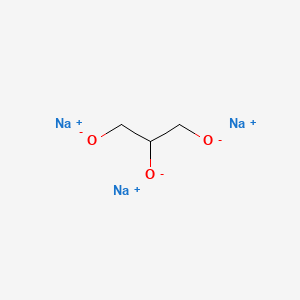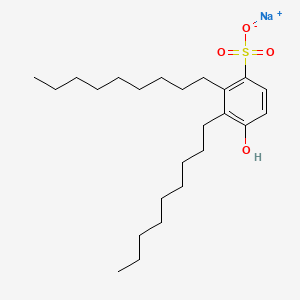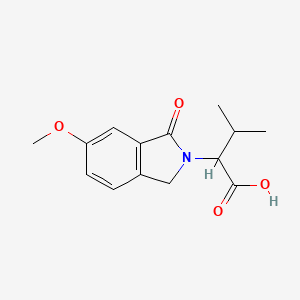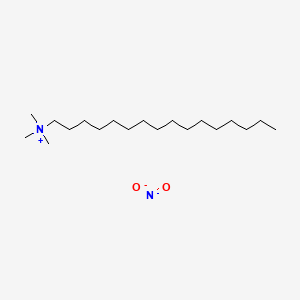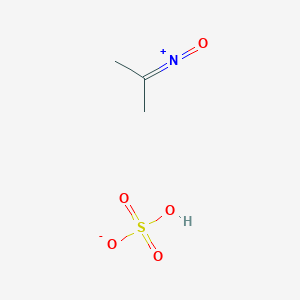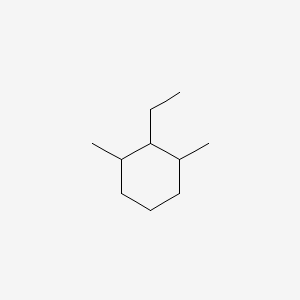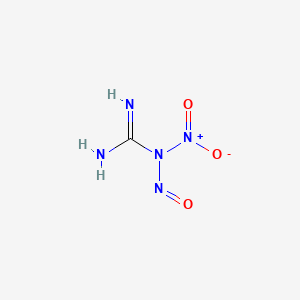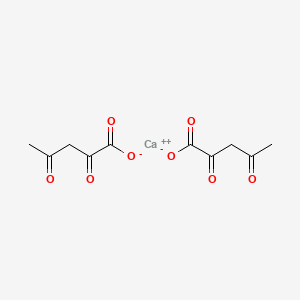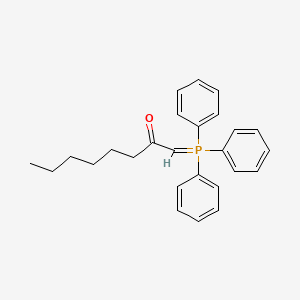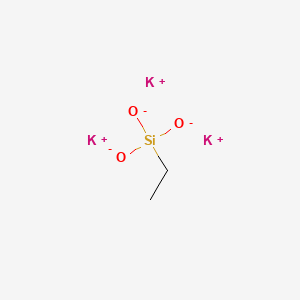
Tripotassium ethylsilanetriolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium ethylsilanetriolate is a chemical compound with the molecular formula C2H5K3O3Si. It is also known as tris(potassiooxy)(ethyl)silane. This compound is characterized by its unique structure, which includes a silicon atom bonded to three potassium atoms and an ethyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripotassium ethylsilanetriolate can be synthesized through the reaction of ethyltrichlorosilane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where ethyltrichlorosilane is added to a solution of potassium hydroxide. The reaction proceeds as follows:
[ \text{C2H5SiCl3} + 3 \text{KOH} \rightarrow \text{C2H5Si(OK)3} + 3 \text{KCl} ]
The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The product, this compound, is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethyltrichlorosilane and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is typically obtained in crystalline form and is subjected to quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium ethylsilanetriolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the potassium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used. The reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Silanols (RSi(OH)3) and siloxanes (RSi(OSiR)3).
Reduction: Silanes (RSiH3).
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tripotassium ethylsilanetriolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: It is employed in the modification of biomolecules and in the development of silicon-based biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.
Mecanismo De Acción
The mechanism of action of tripotassium ethylsilanetriolate involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The potassium atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl group attached to the silicon atom.
Comparación Con Compuestos Similares
Similar Compounds
Tripotassium phosphate (K3PO4): Used as a buffering agent and in organic synthesis.
Tripotassium citrate (C6H5K3O7): Used in food and pharmaceutical industries as a buffering agent and preservative.
Tripotassium phosphate tribasic (K3PO4): Used in various industrial applications as a strong base.
Uniqueness
Tripotassium ethylsilanetriolate is unique due to its silicon-based structure, which imparts distinct chemical properties compared to other tripotassium compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in synthetic chemistry and materials science. Additionally, its reactivity and versatility in different chemical reactions set it apart from other similar compounds.
Propiedades
Número CAS |
93857-01-3 |
|---|---|
Fórmula molecular |
C2H5K3O3Si |
Peso molecular |
222.44 g/mol |
Nombre IUPAC |
tripotassium;ethyl(trioxido)silane |
InChI |
InChI=1S/C2H5O3Si.3K/c1-2-6(3,4)5;;;/h2H2,1H3;;;/q-3;3*+1 |
Clave InChI |
DGHRGESTFRMGJX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


